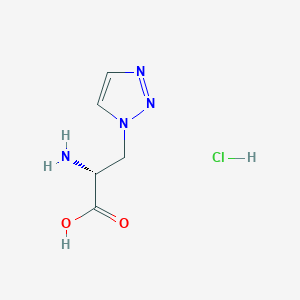
(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper-catalyzed cycloaddition reaction to form the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, making it a valuable scaffold for drug design.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific biological pathways.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: A closely related compound with similar chemical properties and applications.
1,2,4-Triazole: Another isomer of triazole with distinct chemical behavior and applications.
Tetrazole: A nitrogen-rich heterocycle with applications in pharmaceuticals and materials science.
Uniqueness: (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to form stable complexes with enzymes and other biomolecules makes it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(triazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)3-9-2-1-7-8-9;/h1-2,4H,3,6H2,(H,10,11);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKXBQAGSSADX-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=N1)C[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
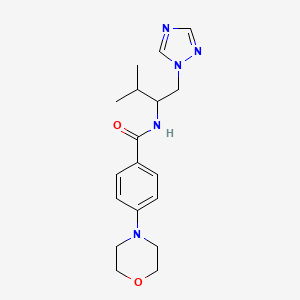
![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)

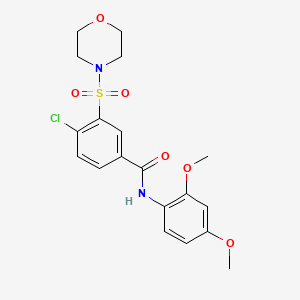
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)
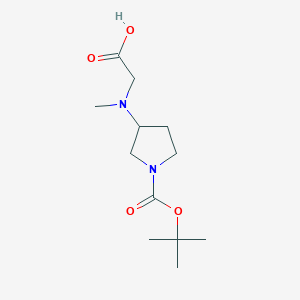
![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)
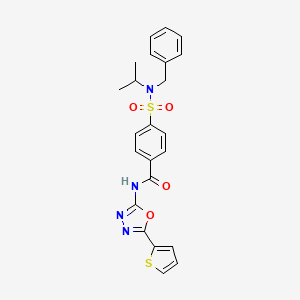
![3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2678809.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B2678810.png)


